

Dodine Formulation for In Vitro Antifungal Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dodine*

Cat. No.: *B1670866*

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Introduction

Dodine, or n-dodecylguanidine acetate, is a cationic surfactant fungicide that has been utilized for the control of a variety of fungal diseases in agricultural settings. Its unique mode of action, which involves a dual impact on both mitochondrial respiration and plasma membrane integrity, makes it a subject of interest for antifungal research and development. This document provides detailed application notes and standardized protocols for the in vitro evaluation of **Dodine's** antifungal activity, intended to assist researchers in obtaining reliable and reproducible data.

Dodine's primary mechanism of action is the inhibition of mitochondrial respiration, which leads to a depletion of cellular ATP.^{[1][2][3]} Additionally, it disrupts the fungal plasma membrane, causing increased permeability and leakage of cellular contents.^{[1][3]} A notable secondary effect is the inhibition of endocytosis, which has been linked to the impaired recruitment of the actin-crosslinking protein fimbrin.^{[1][2][3]}

Data Presentation

The following tables summarize the available quantitative data on the in vitro antifungal activity of **Dodine** against various fungal species. These values, presented as Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50), serve as a baseline for experimental design and data comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of **Dodine** against Various Fungi

Fungal Species	Method	Medium	MIC (µg/mL)	Reference
Metarhizium acridum	Agar Dilution	PDAY	0.4	[4]
Metarhizium robertsii	Agar Dilution	PDAY	3	[4]

PDAY: Potato Dextrose Agar supplemented with Yeast Extract.

Table 2: Half Maximal Effective Concentration (EC50) of **Dodine** against Various Fungi

Fungal Species	Effect Measured	EC50 (µg/mL)	Reference
Ustilago maydis	Growth Inhibition on Agar	2.29	[3]
Ustilago maydis	Inhibition of Endocytosis	5.95	[1][3]
Ustilago maydis	Inhibition of Mitochondrial Membrane Potential	0.72	[1][3]
Zymoseptoria tritici	Inhibition of Mitochondrial Membrane Potential	0.28	[3]
Venturia inaequalis	Mycelial Growth Inhibition	0.24	[5]

Experimental Protocols

The following protocols are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are adapted for the evaluation of **Dodine**.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of **Dodine** against filamentous fungi.

1. Materials:

- **Dodine** (analytical grade)
- Dimethyl sulfoxide (DMSO) or other suitable solvent
- 96-well, sterile, flat-bottom microtiter plates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)
- Sterile distilled water
- Fungal isolate(s) of interest
- Spectrophotometer or hemocytometer
- Incubator

2. Preparation of **Dodine** Stock Solution:

- Accurately weigh a sufficient amount of **Dodine** to prepare a stock solution of 1280 µg/mL.
- Dissolve the **Dodine** in a minimal amount of a suitable solvent (e.g., DMSO). Bring to the final volume with sterile distilled water. The final solvent concentration should not exceed 1% (v/v) in the highest tested **Dodine** concentration.
- Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Fungal Inoculum:

- Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature and duration to promote sporulation.
- Harvest the conidia by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).
- Gently scrape the surface with a sterile loop or cell scraper.
- Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
- Adjust the conidial suspension to a concentration of 0.4×10^4 to 5×10^4 CFU/mL using a spectrophotometer (by correlating absorbance to CFU/mL) or a hemocytometer. This will be your working inoculum.

4. Assay Procedure:

- Serial Dilutions:
 - Add 100 μ L of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the **Dodine** stock solution (or a working solution prepared from the stock) to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 μ L from well 10.
 - Well 11 will serve as the growth control (no **Dodine**).
 - Well 12 will serve as the sterility control (medium only, no inoculum).
- Inoculation:
 - Add 100 μ L of the working fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 μ L.
 - Add 100 μ L of sterile RPMI-1640 medium to well 12.
- Incubation:

- Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungus (e.g., 28-35°C) for a duration sufficient for visible growth in the growth control well (typically 48-96 hours).

5. Determination of MIC:

- The MIC is defined as the lowest concentration of **Dodine** that causes complete inhibition of visible growth as observed with the naked eye.

Protocol 2: Agar Dilution Antifungal Susceptibility Testing

This method is an alternative for determining the MIC of **Dodine**.

1. Materials:

- **Dodine** (analytical grade)
- Suitable solvent (e.g., DMSO)
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile petri dishes
- Fungal isolate(s) of interest
- Sterile saline with Tween 80
- Micropipettes

2. Preparation of **Dodine**-Amended Agar Plates:

- Prepare a stock solution of **Dodine** as described in Protocol 1.
- Prepare the agar medium according to the manufacturer's instructions and autoclave.
- Cool the molten agar to 45-50°C in a water bath.

- Add the appropriate volume of the **Dodine** stock solution to the molten agar to achieve the desired final concentrations (e.g., a 2-fold dilution series). Ensure thorough mixing.
- Pour the **Dodine**-amended agar into sterile petri dishes and allow them to solidify.
- Prepare a control plate with no **Dodine**.

3. Preparation of Fungal Inoculum:

- Prepare a conidial suspension as described in Protocol 1, adjusted to a concentration of 1×10^6 CFU/mL.

4. Assay Procedure:

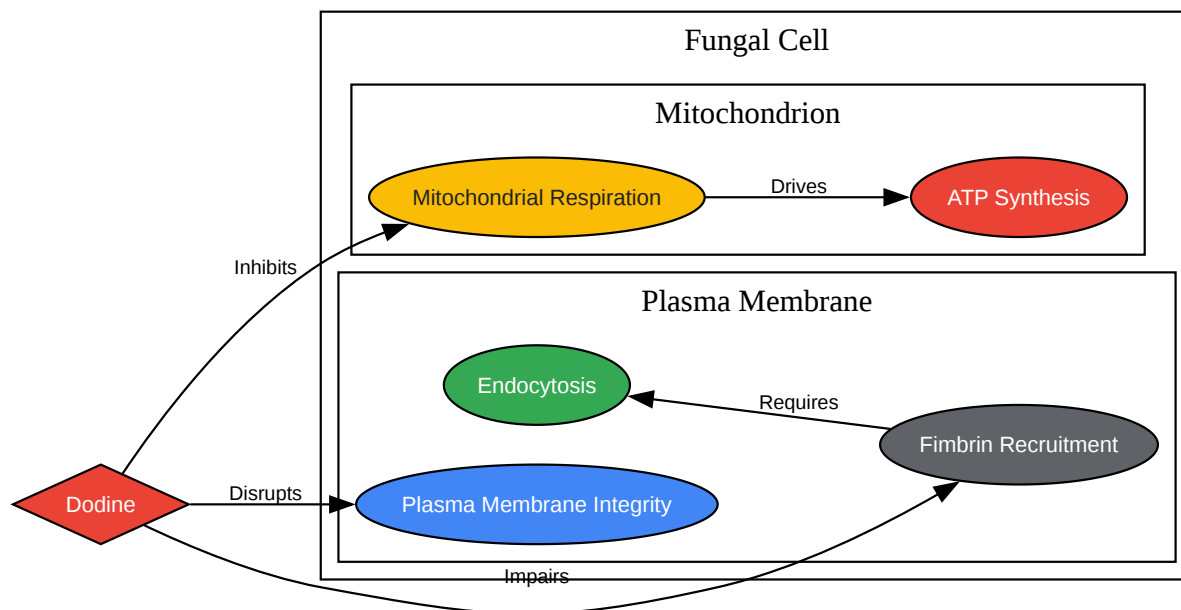
- Spot 10 μ L of the fungal inoculum onto the surface of the **Dodine**-amended and control agar plates.
- Allow the spots to dry before inverting the plates.
- Incubate the plates at the optimal temperature for the fungus until growth is clearly visible on the control plate.

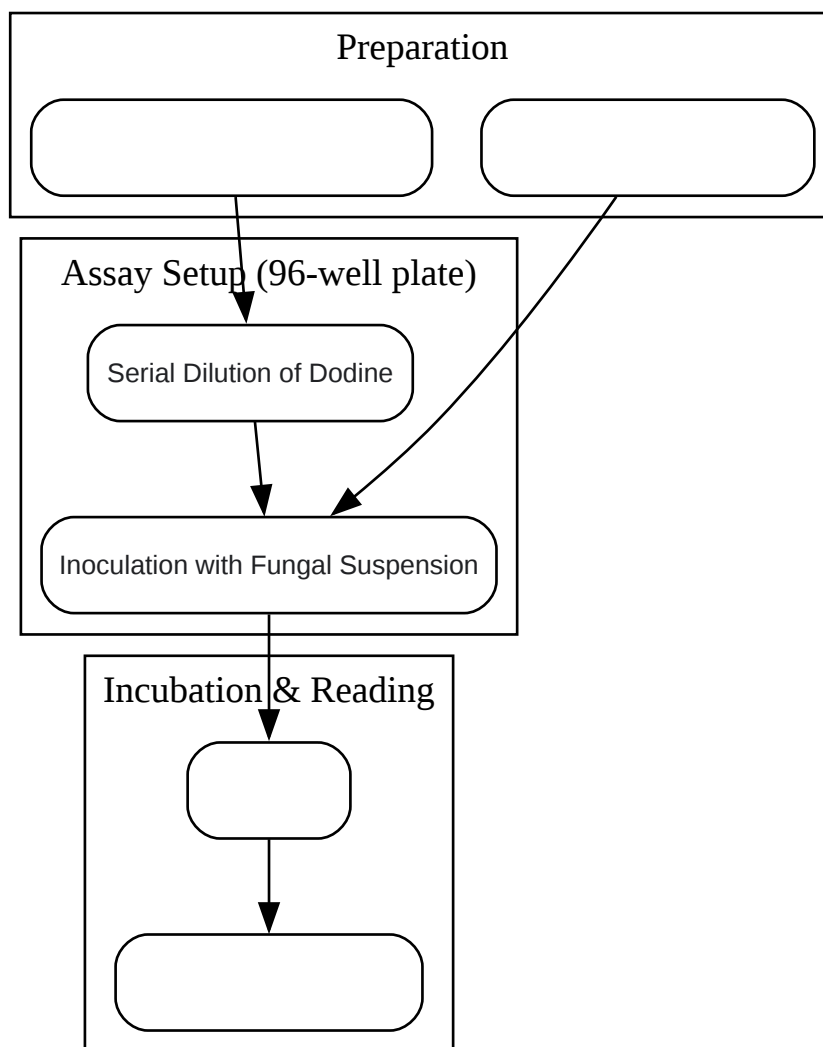
5. Determination of MIC:

- The MIC is the lowest concentration of **Dodine** that completely inhibits fungal growth.

Mandatory Visualizations

Dodine's Antifungal Mechanism of Action





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References

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